GSK3beta Inhibitor XVIII

Description

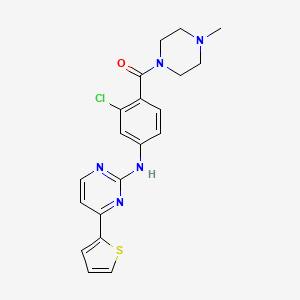

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDIUVXCUVQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Mechanism of Action of Gsk3beta Inhibitors

Isoform Selectivity (GSK3β vs. GSK3α)

The selectivity of inhibitors against the two isoforms of Glycogen (B147801) Synthase Kinase-3, GSK-3β and GSK-3α, is a critical aspect of their pharmacological profile due to the high degree of sequence identity (98%) within their catalytic domains. acs.org

GSK3beta Inhibitor XVIII is characterized in scientific literature primarily as an inhibitor of GSK-3β. In a cell-free enzyme assay, the compound was found to inhibit human GSK-3β with a half-maximal inhibitory concentration (IC₅₀) of 104 ± 27 nM and a binding affinity (Ki) of 38 nM. nih.govresearchgate.net While it is established as a potent inhibitor of the β-isoform, detailed, direct comparative studies quantifying its inhibitory activity against the GSK-3α isoform within the same experimental setup are not extensively reported in the cited literature. This makes a precise isoform selectivity ratio difficult to ascertain from the available data.

Table 1: Inhibitory Activity of this compound against GSK-3β

| Parameter | Value (nM) |

|---|---|

| IC₅₀ | 104 ± 27 |

Kinase Selectivity Profiling Against Off-Targets

The specificity of a kinase inhibitor is paramount to its utility as a research tool and potential therapeutic agent. This compound has demonstrated a high degree of selectivity for GSK-3β when profiled against other protein kinases. nih.govoup.com

A significant study on its selectivity revealed that this compound does not substantially inhibit Cyclin-dependent kinase 2 (cdk2) or Cyclin-dependent kinase 5 (cdk5), which are closely related to GSK-3, showing IC₅₀ values greater than 100 µM for both. nih.govcsic.esresearchgate.net This represents a selectivity of over 960-fold for GSK-3β compared to these off-target kinases.

Furthermore, to broaden the understanding of its specificity, this compound was screened against a panel of 26 additional protein kinases at a concentration of 10 µM. The results from this comprehensive panel showed no significant inhibitory activity against any of the tested kinases, underscoring its high specificity for GSK-3. nih.govcsic.esnih.gov

Table 2: Selectivity of this compound against Closely Related Kinases

| Kinase | IC₅₀ (µM) |

|---|---|

| cdk2 | > 100 |

Table 3: Kinase Panel Screened for Off-Target Inhibition by this compound Inhibition was found to be not significant for the following kinases when tested at a 10 µM concentration of this compound. csic.esresearchgate.net

| Kinase |

| AMP-activated protein kinase (AMPK) |

| Aurora A |

| Casein kinase 1 (CK1) |

| Casein kinase 2 (CK2) |

| Checkpoint kinase 1 (Chk1) |

| c-Jun N-terminal kinase 1 (JNK1) |

| Extracellular signal-regulated kinase 2 (ERK2) |

| IκB kinase β (IKKβ) |

| Insulin-like growth factor 1 receptor (IGF-1R) |

| Mitogen-activated protein kinase 1 (MAPK1) |

| Mitogen-activated protein kinase-activated protein kinase 1 (MAPKAPK1) |

| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) |

| p38 mitogen-activated protein kinase α (p38α) |

| p70S6 kinase (p70S6K) |

| Phosphoinositide 3-kinase (PI3K) |

| Phosphoinositide-dependent kinase 1 (PDK1) |

| Protein kinase A (PKA) |

| Protein kinase B (PKB/Akt) |

| Protein kinase C α (PKCα) |

| Protein kinase C β (PKCβ) |

| Protein kinase C ε (PKCε) |

| Protein kinase C ζ (PKCζ) |

| Rho-associated protein kinase 2 (ROCK-II) |

| Ribosomal S6 kinase (RSK) |

| Src kinase |

| Tau-tubulin kinase 1 (TTBK1) |

Cellular and Molecular Effects of Gsk3beta Inhibition

Impact on Cell Proliferation and Survival

Inhibition of GSK3β has been consistently shown to negatively impact the proliferation and survival of various cancer cells. plos.orgspandidos-publications.com In non-small cell lung cancer (NSCLC), GSK3β is overexpressed and acts as a positive regulator of cell growth and tumorigenesis. plos.org Consequently, the inhibition of GSK3β suppresses the proliferation and survival of NSCLC cells. plos.org Similar effects are observed in other cancers, including pancreatic, colorectal, and bladder cancer, where GSK3β inhibition attenuates cell survival and proliferation. plos.org

In osteosarcoma, pharmacological inhibition of GSK3 leads to a decrease in cell proliferation and survival. spandidos-publications.com This effect is also seen in cervical cancer, where inhibiting GSK3β activity with the inhibitor CP21R7 significantly lowered HeLa cell viability and proliferation. nih.govscielo.br Studies using small-molecular GSK3β inhibitors, such as AR-A014418 and SB-216763, demonstrated a significant reduction in the migration and invasion ability of osteosarcoma cells. portlandpress.com The inhibition of GSK3β has been linked to the suppression of pro-survival signaling pathways, such as the PI3K/Akt pathway, further contributing to reduced cell viability. nih.govscielo.br

| Cell Type | Effect of GSK3β Inhibition | Key Findings | References |

| Non-Small Cell Lung Cancer (NSCLC) | Suppressed proliferation and survival | GSK3β acts as a tumor promoter. | plos.org |

| Osteosarcoma | Decreased proliferation and survival | Inhibition is critical for reducing tumorigenicity. | spandidos-publications.com |

| Cervical Cancer (HeLa) | Reduced cell viability and proliferation | Mediated through inactivation of the PI3K/Akt signaling pathway. | nih.govscielo.br |

| Pancreatic Cancer | Attenuated survival and proliferation | GSK3β inhibition shows anti-tumor effects. | plos.org |

| Colorectal Cancer | Attenuated survival and proliferation | GSK3β inhibition shows anti-tumor effects. | plos.org |

Induction of Apoptosis and Cell Cycle Modulation

The inhibition of GSK3β is a potent trigger for apoptosis and a modulator of the cell cycle in cancerous tissues. In NSCLC cells, knockdown of GSK3β induces apoptosis and arrests tumor cells in the G0/G1 phase of the cell cycle. plos.org This anti-apoptotic role of GSK3β suggests it functions as a tumor promoter in lung cancer. plos.org Similarly, in human lung adenocarcinoma cells, the activation of GSK3β was found to induce G1 cell-cycle arrest and apoptosis. nih.gov

In colorectal cancer, GSK3β inhibition leads to cell cycle arrest at the G2/M phase and promotes apoptosis. researchgate.net This is associated with increased levels of p21 and reduced expression of Cyclin B1 and cdc2. researchgate.net The pro-apoptotic effects of GSK3β inhibition are often mediated through the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP. spandidos-publications.comnih.gov Overexpression of GSK3β has been shown to induce apoptosis in various cell types, and specific inhibitors can halt this signaling. nih.gov

| Cell Type | Cell Cycle Effect | Apoptosis Induction | Associated Mechanisms | References |

| Non-Small Cell Lung Cancer (NSCLC) | G0/G1 phase arrest | Induces apoptosis | Inhibition of GSK3β's anti-apoptotic effects. | plos.org |

| Colorectal Cancer | G2/M phase arrest | Induces apoptosis | Increased p21, reduced Cyclin B1/cdc2. | researchgate.net |

| Osteosarcoma | Not specified | Induces caspase-dependent apoptosis | Decrease in NF-κB and Bcl-2 expression. | spandidos-publications.com |

| Lung Adenocarcinoma | G1 phase arrest | Induces apoptosis | Modulation of survivin subcellular redistribution. | nih.gov |

| Pancreatic Cancer | Not specified | Induces apoptosis | Downregulation of NF-κB target genes (Bcl-2, XIAP). | portlandpress.com |

Regulation of Cellular Differentiation and Reprogramming

GSK3β signaling is a critical regulator of cell fate, particularly in the context of stem cell self-renewal and differentiation. The inhibition of GSK3β, often in combination with other inhibitors, is a well-established method for maintaining pluripotency and promoting the self-renewal of both human and mouse embryonic stem cells (ESCs). plos.orgoup.com This effect is largely mediated through the activation of the Wnt/β-catenin signaling pathway, which leads to the stabilization of β-catenin and the expression of pluripotency-associated genes like Oct3/4 and Nanog. plos.orgoup.comnih.gov

Furthermore, GSK3β signaling is involved in reprogramming the transcriptomic landscape of cells, which is essential for processes like neural regeneration. nih.gov For instance, the inhibition of GSK3β can initiate the reprogramming of Müller glial cells in the retina. nih.gov In immortalized pancreatic mesenchymal stem cells, the GSK3 inhibitor BIO was found to stimulate proliferation and mass formation, indicating a role in maintaining the self-renewal capacity of these adult stem cells. plos.org The inhibition of GSK3β can also enhance the process of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). plos.org

Modulation of Cell Migration and Invasion

GSK3β plays a significant role in promoting the migration and invasion of various cancer cells, and its inhibition can effectively counteract these processes. In glioblastoma, treatment with the GSK3β inhibitor AR-A014418 reduces the migration and invasion of tumor cells. aacrjournals.org This effect is associated with alterations in the FAK, Rac1, and JNK signaling pathways and changes in cellular microstructures like lamellipodia and invadopodia. aacrjournals.org

Similarly, in osteosarcoma cells, GSK3β inhibitors AR-A014418 and SB-216763 significantly reduce cell migration and invasion. portlandpress.com This is linked to the reduced expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during invasion. portlandpress.com Studies on pancreatic cancer cells also show that AR-A014418 treatment inhibits cell migration and invasion. researchgate.net However, the role of GSK3β can be context-dependent, as one study suggested it could have both pro- and anti-invasive roles in glioblastoma depending on its subcellular localization. aacrjournals.org

| Cell Type | Effect of GSK3β Inhibition | Associated Molecular Changes | References |

| Glioblastoma | Attenuated migration and invasion | Alterations in FAK, Rac1, JNK pathways; reduced lamellipodia. | aacrjournals.orgmdpi.com |

| Osteosarcoma | Reduced migration and invasion | Reduced expression of MMP-2 and MMP-9. | portlandpress.com |

| Pancreatic Cancer | Inhibited migration and invasion | Suppression of invasive capacity. | researchgate.netmdpi.com |

Effects on Cytoskeletal Dynamics and Neuronal Polarity

GSK3β is a key regulator of the cytoskeleton, influencing microtubule dynamics and the establishment of neuronal polarity. elifesciences.orgresearchgate.net Inhibition of GSK3β has profound effects on these processes. For example, in glioblastoma cells, GSK3β inhibition with AR-A014418 leads to a reduction in the number of lamellipodia and affects the localization of Rac1 and actin filaments, which are critical for cell motility. mdpi.com

In the context of neuronal development, GSK3β activity is essential for establishing and maintaining neuronal polarity, the process by which a neuron develops a single axon and multiple dendrites. elifesciences.orgsemanticscholar.org GSK3β phosphorylates numerous microtubule-associated proteins (MAPs), including MAP1B, Tau, and CRMP2, thereby regulating the stability and dynamics of the microtubule network. nih.govelifesciences.orgfrontiersin.org While GSK3β activity is thought to be required for processes like radial neuron migration, its localized inhibition at the nascent axon is crucial for axonal growth. elifesciences.orgsemanticscholar.org Pharmacological inhibition of GSK3β in hippocampal neurons has been shown to induce the formation of multiple axons, disrupting normal polarity. semanticscholar.org Furthermore, inhibiting GSK3β can reverse defects in neuronal polarity caused by other factors, highlighting its central role in this process. biologists.com

Influence on Autophagy Pathways

GSK3β inhibition has a complex and often context-dependent influence on autophagy, a cellular process for degrading and recycling cellular components. In some settings, inhibiting GSK3β can induce autophagy. For instance, in prostate cancer cells under serum starvation, GSK3β inhibition triggers a decline in cellular ATP levels, which in turn activates the LKB1-AMPK signaling pathway, a key initiator of autophagy. nih.gov Similarly, in neuronal cells, GSK3β inhibitors have been shown to enhance autophagy, which can be beneficial in neurodegenerative diseases by promoting the clearance of aggregated proteins. mdpi.comresearchgate.net

Conversely, in other situations, GSK3β inhibition has been reported to suppress autophagy. For example, in the ischemic mouse heart, GSK3β inhibition was found to exacerbate injury by stimulating the mTOR pathway, a negative regulator of autophagy. nih.gov The effect of GSK3β on autophagy appears to be distinct depending on the specific cellular stress and cell type. nih.gov It can also influence autophagy by regulating lysosome acidification and the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes. portlandpress.commdpi.com

Alterations in Gene Expression and Protein Stability

GSK3β exerts significant control over gene expression and protein stability through its kinase activity, phosphorylating a vast number of substrates, including transcription factors and other regulatory proteins. plos.orgnih.gov This phosphorylation often marks the substrate for ubiquitination and subsequent degradation by the proteasome. frontiersin.orgplos.org

A primary example is the Wnt/β-catenin pathway, where GSK3β phosphorylates β-catenin, leading to its degradation. frontiersin.org Inhibition of GSK3β stabilizes β-catenin, allowing it to translocate to the nucleus and activate the transcription of target genes. nih.gov GSK3β also regulates the stability and activity of other key proteins involved in cancer and development, such as the transcription factors c-Jun and c-Myc, and the core clock protein BMAL1. plos.orgfrontiersin.orgplos.org Inhibition of GSK3β leads to the stabilization of these proteins. frontiersin.orgplos.org

Furthermore, GSK3β modulates the activity of transcription factors like NF-κB and CREB, thereby influencing the expression of genes related to inflammation, survival, and apoptosis. frontiersin.orgoncotarget.com For example, inhibiting GSK3β has been reported to modulate CREB activity to decrease the expression of pro-inflammatory cytokines. frontiersin.org Through these mechanisms, GSK3β inhibition can cause widespread alterations in the cellular proteome and transcriptome. nih.govnih.gov

| Protein/Factor | Effect of GSK3β Phosphorylation | Effect of GSK3β Inhibition | References |

| β-catenin | Promotes degradation | Stabilization, nuclear translocation, gene activation | nih.govfrontiersin.org |

| c-Jun | Promotes degradation | Stabilization | frontiersin.org |

| c-Myc | Targets for degradation | Stabilization | nih.gov |

| BMAL1 | Primes for ubiquitylation/degradation | Stabilization | plos.org |

| Cyclin D1 | Promotes proteolytic turnover | Stabilization | nih.gov |

| NF-κB | Regulates activity (suppression or degradation) | Modulates activity | oncotarget.com |

| CREB | Decreases nuclear translocation | Modulates activity, affects cytokine expression | frontiersin.org |

| NDRG1 | Limits protein stability | Stabilization | nih.gov |

Involvement in Key Signaling Pathways and Molecular Interactions

Wnt/β-Catenin Signaling Pathway Activation

GSK3beta Inhibitor XVIII is a potent activator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3β, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. nih.gov This activation is a direct consequence of GSK3β inhibition and is a well-established mechanism for emulating Wnt signaling. nih.gov

Research has demonstrated the efficacy of GSK3β inhibitors in activating this pathway. For instance, this compound has been shown to activate cellular Wnt pathway signaling with an EC50 of 1.25 µM in a Super (8X) TOPFlash reporter assay in HEK293 cultures. This confirms its role as a pharmacological activator of this critical developmental and homeostatic pathway.

PI3K/Akt/mTOR Pathway Interplay

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that governs cell growth, proliferation, and survival. GSK3β is a key downstream substrate of Akt. hw.ac.uk Upon activation by upstream signals such as growth factors, Akt phosphorylates GSK3β at a specific serine residue (Ser9), which leads to its inactivation. nih.gov This inhibitory phosphorylation of GSK3β is a critical event in the PI3K/Akt signaling cascade.

By directly inhibiting GSK3β, this compound can mimic the downstream effects of Akt activation in certain contexts. The interplay is complex, as GSK3β can also phosphorylate and regulate components of the PI3K/Akt/mTOR network, creating feedback loops. hw.ac.uknih.gov For example, GSK3β has been shown to phosphorylate and inhibit the tuberous sclerosis complex 2 (TSC2), a negative regulator of mTORC1. Therefore, inhibition of GSK3β can lead to the activation of mTORC1 signaling. wikipedia.org

Nuclear Factor-Kappa B (NF-κB) Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. GSK3β has been shown to modulate NF-κB activity through various mechanisms. In some cellular contexts, GSK3β is required for the full activation of the NF-κB pathway. nih.govnih.gov It can influence the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, and can also directly phosphorylate NF-κB subunits, affecting their transcriptional activity. nih.gov

Pharmacological inhibition of GSK3β has been demonstrated to attenuate NF-κB activation and the expression of its target genes in certain models. nih.gov This suggests that this compound could modulate inflammatory responses and cell survival decisions by impinging on the NF-κB signaling cascade. The precise effect, whether inhibitory or permissive, can be context-dependent, relying on the specific cell type and stimulus.

Hyperphosphorylation of Tau Protein in Neurodegenerative Contexts

In the context of neurodegenerative diseases such as Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark. nih.gov GSK3β is one of the primary kinases responsible for phosphorylating tau at multiple sites. nih.gov Over-activity of GSK3β is believed to contribute to the formation of neurofibrillary tangles, which are aggregates of hyperphosphorylated tau that are toxic to neurons.

This compound, as a potent inhibitor of GSK3β, has the potential to reduce the hyperphosphorylation of tau. Studies with other potent and specific GSK-3β inhibitors have shown that they can effectively block tau phosphorylation at GSK-3β-specific sites. nih.gov This inhibitory action is a key therapeutic strategy being explored for the treatment of tauopathies.

| Parameter | Value | Assay Details |

|---|---|---|

| GSK-3β Inhibition (IC50) | 64 nM | In vitro kinase assay |

Regulation of p53 and Tumor Suppressor Pathways

The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. GSK3β has been shown to interact with and regulate the activity of p53. nih.gov Following DNA damage, GSK3β can bind to p53 and promote its pro-apoptotic functions. nih.gov This interaction can enhance p53-mediated transcription of target genes such as p21 and Bax. nih.gov

Inhibition of GSK3β can therefore modulate the cellular response to stress and DNA damage by influencing the p53 pathway. Studies have shown that blocking GSK3β activity can lead to a reduction in p53 accumulation and its downstream effects in certain contexts. researchgate.net This suggests that this compound could influence the delicate balance between cell survival and apoptosis regulated by p53.

Modulation of Immune Checkpoint Pathways (e.g., PD-1, LAG-3)

Immune checkpoints, such as Programmed cell death protein 1 (PD-1) and Lymphocyte-activation gene 3 (LAG-3), are inhibitory receptors expressed on immune cells that play a crucial role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. nih.gov In cancer, the upregulation of these checkpoints on T cells can lead to immune evasion by tumors.

Recent research has identified GSK-3 as a key regulator of PD-1 and LAG-3 expression. nih.govresearchgate.net Inhibition of GSK-3 has been shown to downregulate the expression of these inhibitory receptors on T cells, thereby enhancing their anti-tumor activity. nih.govresearchgate.net This suggests that this compound could act as an immunomodulatory agent, potentially enhancing the efficacy of cancer immunotherapies by "releasing the brakes" on the immune system.

Insulin (B600854) Signaling and Glucose Metabolism

GSK3β plays a central negative regulatory role in the insulin signaling pathway. wikipedia.org Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Akt, which in turn phosphorylates and inactivates GSK3β. researchgate.net In its active state, GSK3β phosphorylates and inhibits glycogen (B147801) synthase, a key enzyme in glycogen synthesis. nih.gov Therefore, the inactivation of GSK3β by insulin signaling is a crucial step in promoting glucose storage as glycogen. nih.gov

By directly inhibiting GSK3β, this compound can mimic the effects of insulin on glycogen synthesis. nih.gov This makes GSK3β inhibitors a subject of interest for the treatment of insulin resistance and type 2 diabetes. researchgate.net They have the potential to improve glucose metabolism by enhancing glycogen synthesis in tissues like muscle and liver.

| Pathway/Process | Effect of this compound | Key Mediator |

|---|---|---|

| Wnt/β-Catenin Signaling | Activation | β-Catenin stabilization |

| PI3K/Akt/mTOR Signaling | Modulation (potential activation of mTORC1) | Inhibition of GSK3β downstream of Akt |

| NF-κB Signaling | Modulation (often attenuation) | Regulation of IκBα and NF-κB subunits |

| Tau Protein Phosphorylation | Inhibition | Direct inhibition of GSK3β kinase activity |

| p53 Tumor Suppressor Pathway | Modulation | Interaction with and regulation of p53 |

| Immune Checkpoint Pathways (PD-1, LAG-3) | Downregulation | Transcriptional regulation in T cells |

| Insulin Signaling/Glucose Metabolism | Enhancement of Glycogen Synthesis | De-inhibition of Glycogen Synthase |

Preclinical Applications of Gsk3beta Inhibitors in Disease Models

Neurodegenerative Disorders

Glycogen (B147801) synthase kinase-3 beta (GSK3β) is a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD), contributing to both major pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. researchgate.netacs.org Activated GSK3β is found in high levels in the brains of AD patients. acs.org In preclinical models, GSK3β inhibition has been shown to be a promising strategy, targeting both amyloid and tau pathologies. researchgate.net

In various mouse models of AD, treatment with GSK3β inhibitors has yielded significant therapeutic effects. acs.org For instance, the non-ATP competitive inhibitor NP12, a thiadiazolidinone (B1220539) compound, was tested in double transgenic mice that co-express mutant human amyloid precursor protein (APP) and tau. researchgate.net Treatment with NP12 resulted in reduced tau phosphorylation, decreased amyloid deposition, and less plaque-associated astrocytic proliferation. researchgate.net Crucially, it protected neurons from cell death in the entorhinal cortex and the CA1 subfield of the hippocampus and prevented memory deficits. researchgate.net Similarly, the flavonoid morin (B1676745) was identified as a novel GSK3β inhibitor that effectively blocked GSK3β-induced tau phosphorylation in vitro and reduced tau hyperphosphorylation in 3xTg-AD mice. nih.gov

The accumulation of Aβ is considered a primary event in AD, which in turn can lead to increased GSK3 activity. plos.org Studies show a feed-forward mechanism where the neurotoxic Aβ peptide inhibits Wnt signaling, which prevents the deactivating phosphorylation of GSK3β. acs.org Inhibiting GSK3β can interrupt this cycle. For example, GSK3β inhibition has been found to reduce the cleavage of APP by the enzyme BACE1, thereby lowering the production of Aβ. frontiersin.org In an adult-onset Drosophila model of AD, expressing Aβ42 in adult neurons increased GSK-3 activity; subsequent inhibition of GSK-3, either genetically or with lithium, rescued the Aβ42 toxicity and reduced Aβ42 levels. plos.org

Lithium, a well-known GSK-3 inhibitor, has been shown to reduce tau phosphorylation at multiple sites and decrease the formation of aggregated, filamentous tau in transgenic mice overexpressing mutant human tau. plos.orgpnas.org This reduction in tauopathy was associated with less axonal degeneration, supporting the therapeutic potential of kinase inhibitors in treating tauopathies. pnas.org

| Inhibitor | Model System | Key Findings | Citations |

|---|---|---|---|

| NP12 | Double transgenic mice (mutant APP and tau) | Reduced tau phosphorylation, decreased amyloid deposition, protected against neuronal death, and prevented memory deficits. | acs.orgresearchgate.net |

| Lithium | Transgenic mice (mutant human tau); Adult-onset Drosophila model (Aβ42) | Reduced aggregated tau levels, decreased axonal degeneration, and rescued Aβ42 toxicity. | plos.orgpnas.org |

| Morin | 3xTg-AD mice; Human neuroblastoma cells | Inhibited GSK3β activity, reduced tau hyperphosphorylation, and protected against Aβ-induced cytotoxicity. | nih.gov |

| Tideglusib | Animal models of AD | Reduced brain levels of tau phosphorylation, amyloid deposition, and neuronal cell death, while improving memory deficits. | acs.org |

Glycogen synthase kinase-3 beta (GSK3β) has been identified as a promising drug target for several neurological diseases, including Parkinson's disease. acs.org While research is more extensive in other neurodegenerative conditions like Alzheimer's, the role of GSK3β in the inflammatory neuropathologies associated with Parkinson's disease has been noted. mdpi.com The dysregulation of GSK3β is considered a factor in the broader category of neurodegenerative disorders, suggesting that its inhibition could offer therapeutic benefits.

Dysregulation of GSK3β, often resulting in hyperactivity, is strongly implicated in the pathophysiology of psychiatric conditions such as bipolar disorder and schizophrenia. frontiersin.orgfrontiersin.orgnih.govtandfonline.com This has made GSK3β a significant target for therapeutic intervention. frontiersin.orgtandfonline.com

Bipolar Disorder: The connection between GSK3 and bipolar disorder was first suggested when lithium, a primary treatment for the condition, was identified as a direct GSK3 inhibitor. thno.orgtandfonline.comnih.gov Preclinical evidence supports this link; for instance, transgenic mice overexpressing GSK3β show hyperactive behavior, a model for manic episodes, and treatment with GSK3 inhibitors, including lithium, can reduce this hyperactivity. nih.gov In human studies, elevated levels of total GSK3 have been found in bipolar patients during manic episodes compared to healthy controls. nih.gov Treatment with mood stabilizers like lithium leads to an increase in the inhibitory serine phosphorylation of GSK3. thno.orgnih.gov Other GSK3 inhibitors, such as AR-A014418 and Tideglusib, have also demonstrated anti-depressive effects in animal models like the force swimming test. frontiersin.orgfrontiersin.org

Schizophrenia: The role of GSK3β in schizophrenia is complex, with evidence suggesting its involvement through multiple pathways. frontiersin.org GSK3 is associated with schizophrenia susceptibility genes, including Akt1 and DISC1 (Disrupted in Schizophrenia 1). frontiersin.org The DISC1 protein normally binds to and inhibits GSK3β activity; mutations in DISC1 can disrupt this inhibition, leading to dysregulation of pathways involved in neurodevelopment. biorxiv.orgfrontiersin.org In animal models, inhibiting GSK3 has been shown to reverse schizophrenia-like symptoms. frontiersin.org For example, in mice with a DISC1 loss of function, treatment with the GSK3 inhibitor SB-216763 reduced hyper-locomotion and produced antidepressant-like activity. frontiersin.org Furthermore, because dopamine (B1211576) D2 receptor activation leads to GSK3β activation, it is thought that GSK3 mediates some of the behavioral effects of dopamine, a key neurotransmitter in schizophrenia. nih.gov

| Disorder | Inhibitor | Model System/Key Evidence | Findings | Citations |

|---|---|---|---|---|

| Bipolar Disorder | Lithium | GSK3β-overexpressing transgenic mice; Bipolar patients | Reduces hyperactivity in animal models; Increases inhibitory phosphorylation of GSK3 in patients. | thno.orgnih.gov |

| Bipolar Disorder | AR-A014418, Tideglusib | Mouse force swimming test | Produces anti-depressive like results. | frontiersin.orgfrontiersin.org |

| Schizophrenia | SB-216763 | DISC1 loss-of-function mice | Reduced hyper-locomotion and produced anti-depressive activity. | frontiersin.org |

| Schizophrenia | Peptide Inhibitors (e.g., hDISCtide) | Derived from DISC1 protein | Proposed to rescue loss of GSK3β inhibitory function due to DISC1 deficits. | biorxiv.orgbiorxiv.org |

GSK3β is a critical regulator of neuroinflammatory processes and synaptic plasticity, both of which are compromised in various neurological disorders. nih.govnih.gov

Neuroinflammation: Neuroinflammation is a common feature of diseases like Alzheimer's, multiple sclerosis, and schizophrenia. nih.gov GSK3β plays a role in modulating the immune response in the central nervous system, often by promoting the production of pro-inflammatory cytokines. acs.orgnih.gov Pharmacological inhibition of GSK3β has been shown to be beneficial in many neuroinflammatory disease models. nih.gov For example, in a scopolamine-induced Alzheimer's model in mice, the GSK3β substrate-competitive inhibitors TFGF-18 and Isoorientin (ISO) suppressed the expression of Toll-like receptor 4 (TLR-4) and the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation. nih.gov This action helped to inhibit neuroinflammation in both the brain and intestine. nih.gov GSK3β inhibition can also upregulate anti-inflammatory mediators and downregulate the release of pro-inflammatory cytokines. mdpi.com

Synaptic Plasticity: GSK3β is deeply involved in the molecular mechanisms of synaptic plasticity, the process that underlies learning and memory. nih.govnih.gov It has been identified as a key player in N-methyl-D-aspartate receptor (NMDAR)-dependent long-term depression (LTD), a form of synaptic weakening. nih.gov Studies have shown that multiple structurally distinct GSK3 inhibitors can prevent the induction of LTD. nih.gov Conversely, GSK3β inhibition has also been linked to an increase in long-term potentiation (LTP), a form of synaptic strengthening. selfhacked.com In rodent models, the GSK3 inhibitor AZD1080 was shown to reverse deficits in LTP in hippocampal slices, suggesting that inhibiting GSK3β can rescue synaptic plasticity deficits. researchgate.net Chronic treatment with GSK3β inhibitors also rescued alterations in the ultrastructure of excitatory synapses in mice previously exposed to methamphetamine during adolescence. frontiersin.org

| Area | Inhibitor | Model System | Key Findings | Citations |

|---|---|---|---|---|

| Neuroinflammation | TFGF-18, Isoorientin (ISO) | Scopolamine-induced AD mice | Suppressed TLR-4 and NF-κB activation; inhibited inflammation in the brain and gut. | nih.gov |

| Synaptic Plasticity (LTD) | Various GSK3 inhibitors | Hippocampal slices | Prevented the induction of NMDAR-dependent long-term depression. | nih.gov |

| Synaptic Plasticity (LTP) | AZD1080 | Rodent brain (hippocampal slices) | Reversed deficits in long-term potentiation. | researchgate.net |

| Synaptic Plasticity | Lithium, SB216763 | Adult mice with adolescent methamphetamine exposure | Rescued excitatory synaptic ultrastructure alterations in the hippocampus. | frontiersin.org |

Neurons in the adult mammalian central nervous system (CNS) have a very limited capacity to regenerate after injury. probiologists.com GSK3β signaling plays a complex and sometimes contradictory role in axon growth and regeneration. probiologists.combham.ac.uk However, a growing body of evidence suggests that inhibiting GSK3β can promote axon regeneration. nih.gov

In models of spinal cord injury, GSK3 inhibitors like lithium and SB415286 were shown to stimulate the regrowth of corticospinal tract axons. nih.gov A widely used model to study CNS axon repair is the optic nerve crush (ONC). nih.gov In this model, genetic knockdown or knockout of GSK3β in mice led to a moderate increase in optic nerve regeneration. nih.gov Pharmacological inhibition of GSK3β has also been shown to enhance optic nerve regeneration after injury. encyclopedia.pub This effect appears to be mediated by several downstream targets, including Collapsin response mediator protein 2 (CRMP2), a protein involved in microtubule dynamics. bham.ac.ukencyclopedia.pub

However, the role of GSK3β is not straightforward. Some studies suggest that while GSK3β inhibition promotes the initiation of axon growth, it may not affect the rate of elongation. bham.ac.uk Other reports indicate that robust, global inhibition of GSK3β can actually impede axon extension, possibly by causing excessive microtubule stability at the growth cone. nih.govmdpi.com This suggests that a precise and perhaps localized balance of GSK3 activity is necessary for successful regeneration. mdpi.com The effect of GSK3β inhibition can also depend on the specific substrates involved and the cellular context. probiologists.com

| Model System | Inhibition Method | Key Findings | Citations |

|---|---|---|---|

| Spinal Cord Injury (mice, rats) | Lithium, SB415286 | Stimulated regrowth of corticospinal tract axons and enhanced locomotor recovery. | nih.gov |

| Optic Nerve Crush (mice) | GSK3β knockout/knockdown | Moderately increased optic nerve regeneration. | nih.gov |

| Adult mixed retinal cultures | siRNA knockdown of GSK3β | Promoted significant retinal ganglion cell (RGC) survival and growth initiation (neurite number), but not elongation. | bham.ac.uk |

| Cerebellar and DRG neurons | GSK3β inhibitors | Inhibited neurite outgrowth, mimicking the effect of myelin-associated inhibitors. | nih.gov |

Glycogen synthase kinase 3 beta (GSK3β) has emerged as a potential therapeutic target for the treatment of Alcohol Use Disorder (AUD). nih.govbiorxiv.orgoup.com Preclinical studies using rodent models have shown that GSK3β activity is modulated by alcohol consumption and that inhibiting the enzyme can reduce drinking behaviors. biorxiv.orgoup.com

The selective GSK3β inhibitor Tideglusib has been investigated in several preclinical models of alcohol consumption. nih.govbiorxiv.org In a two-bottle choice, intermittent ethanol (B145695) access model, which mimics progressive alcohol consumption, Tideglusib significantly decreased ethanol intake in mice. biorxiv.org It also reduced consumption in a "drinking in the dark" model, which is designed to represent binge drinking. biorxiv.org Importantly, these effects were not due to changes in taste preference or ethanol metabolism. biorxiv.org

Molecular studies accompanying these behavioral experiments suggest that Tideglusib may exert its effects by modulating gene expression related to synaptic plasticity and the canonical Wnt signaling pathway. nih.govbiorxiv.org RNA sequencing analysis revealed that Tideglusib treatment altered genes downstream of Wnt signaling, suggesting an effect on β-catenin binding to transcription factors. nih.gov These findings implicate GSK3β in the mechanisms underlying alcohol consumption and support the investigation of inhibitors like Tideglusib as potential therapeutics for AUD. nih.govbiorxiv.orgbiorxiv.org

| Inhibitor | Model System | Key Findings | Citations |

|---|---|---|---|

| Tideglusib | C57BL/6J mice; Intermittent ethanol access (IEA) model | Significantly decreased ethanol consumption. | biorxiv.org |

| Tideglusib | C57BL/6J mice; Drinking in the dark (DID) model | Markedly decreased binge ethanol consumption. | nih.govbiorxiv.org |

| Tideglusib | Ethanol consuming mice (brain transcriptomics) | Altered expression of genes involved in synaptic plasticity and Wnt signaling. | nih.govbiorxiv.org |

Preclinical Research on GSK3beta Inhibitor XVIII in Oncology Remains Undisclosed

Despite a growing interest in Glycogen Synthase Kinase 3 Beta (GSK3β) as a therapeutic target in oncology, publicly available scientific literature lacks specific preclinical data on the compound identified as "this compound" across a range of cancer models. While the compound is cataloged by chemical suppliers, detailed research findings on its application in non-small cell lung, liver, lymphoid, pancreatic, breast, glioblastoma, or neuroblastoma models are not present in peer-reviewed publications.

Initial searches have identified this compound (CAS 1139875-74-3) as a potent and selective thienylpyrimidine-based inhibitor of the GSK3β enzyme, with a reported IC50 value of 64 nM. targetmol.comsigmaaldrich.comchemicalbook.com Its mechanism is noted to involve the negative regulation of the Wnt/β-catenin signaling pathway. targetmol.com However, the available data primarily describes its general biochemical activity and its potential to stimulate β-cell proliferation, with no specific studies detailing its efficacy or mechanism of action in the cancer types specified for this review. targetmol.comscientificlabs.iebertin-bioreagent.com

The broader field of GSK3β inhibition in cancer research is active, with numerous other inhibitors being investigated preclinically. Compounds such as LY2090314, 9-ING-41, Tideglusib, and AR-A014418 have been extensively studied in various malignancies. nih.gov For instance, research in lymphoid malignancies has shown that inhibitors like LY2090314 can induce cell death at low nanomolar concentrations. ashpublications.org In models of glioblastoma and neuroblastoma, other inhibitors have been shown to increase pro-apoptotic proteins and sensitize tumors to standard therapies. nih.gov Similarly, significant preclinical work in pancreatic and breast cancer models has been conducted with inhibitors like 9-ING-41 and AR-A014418, demonstrating effects on cancer cell survival and chemoresistance. nih.govaacrjournals.org

However, the user's specific request for an article focusing solely on this compound cannot be fulfilled based on current scientific literature. The absence of published studies linking this specific compound to the requested oncological research areas prevents the creation of a scientifically accurate and detailed article as outlined. The information available for other GSK3β inhibitors cannot be substituted, as this would violate the directive to focus exclusively on this compound.

Therefore, a detailed analysis of the preclinical applications of this compound in the specified cancer models is not possible at this time.

Oncological Research

Melanoma and Colorectal Cancer Models

In preclinical models of melanoma, GSK3β inhibitors have demonstrated notable efficacy. The selective small molecule GSK3β inhibitor, LY2090314, has been shown to induce apoptosis in melanoma cell lines. plos.org This effect was observed in both RAS- and BRAF-mutated tumors, suggesting a broad potential application within melanoma subtypes. plos.org The pro-apoptotic activity of LY2090314 is dependent on the stabilization of β-catenin, as knockdown of β-catenin was found to abrogate the inhibitor's cytotoxic effects. plos.org In vivo studies using A375 melanoma xenografts showed that LY2090314 could elevate the expression of the Wnt pathway-responsive gene, Axin2, and lead to tumor growth delay. plos.org Another approach has involved the use of riluzole, a glutamate (B1630785) release inhibitor that can indirectly modulate GSK3β activity. plos.org Riluzole was found to inhibit AKT activity, leading to increased GSK3β-mediated phosphorylation of Smad2 and Smad3 in melanoma cells. plos.org

In colorectal cancer (CRC) models, GSK3β inhibition has been shown to interfere with mitotic processes, leading to cell death. nih.gov Treatment of CRC cell lines such as HCT116 and SW480 with GSK3β inhibitors like AR-A014418 and SB-216763 resulted in reduced cell proliferation and induced cell cycle arrest at the S or G2/M phase, along with apoptosis. nih.gov Mechanistically, this was associated with disrupted chromosome segregation, mitotic spindle assembly, and centrosome maturation. nih.gov However, the role of GSK3β inhibition in the context of chemotherapy for colorectal cancer can be complex. For instance, the GSK3β inhibitor BIO was found to enhance resistance to 5-fluorouracil (B62378) (5-FU) in colon cancer cells, partly through the activation of β-catenin. cjcrcn.orgspandidos-publications.com Conversely, in p53-null colon carcinoma cells that are resistant to chemotherapy, silencing or inhibiting GSK3β has been shown to bypass this resistance and enable a cell death response to DNA-damaging drugs. aacrjournals.org

Table 1: Effects of GSK3β Inhibitors in Melanoma and Colorectal Cancer Models

| Compound/Method | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| LY2090314 | Melanoma (cell lines and xenografts) | Induces β-catenin dependent apoptosis; effective in BRAF and NRAS mutant lines; elevates Axin2 expression and delays tumor growth in vivo. | plos.org |

| Riluzole | Melanoma (cell lines) | Inhibits AKT, increases GSK3β-mediated phosphorylation of Smads. | plos.org |

| AR-A014418, SB-216763 | Colorectal Cancer (cell lines) | Reduces proliferation; induces S and G2/M phase arrest and apoptosis; disrupts mitosis. | nih.gov |

| BIO | Colorectal Cancer (cell lines) | Increases resistance to 5-FU; promotes adhesive activity. | cjcrcn.orgspandidos-publications.com |

| GSK3B Silencing/Inhibition (LiCl) | p53-null Colorectal Cancer (cell lines and xenografts) | Bypasses drug resistance to 5-FU; induces necroptosis. | aacrjournals.org |

Impact on Tumor Angiogenesis and Drug Resistance

GSK3β plays a multifaceted role in tumor angiogenesis. In human glioma cell models, overexpression of GSK3β has been shown to suppress tumor growth and angiogenesis. nih.govresearchgate.net This effect is mediated, at least in part, by the downregulation of HIF-1α and vascular endothelial growth factor (VEGF) expression. nih.govresearchgate.net Conversely, the suppression of GSK3β expression in pancreatic cancer models has been linked to the inhibition of angiogenesis, associated with decreased levels of VEGF. oncotarget.com This suggests that the impact of GSK3β on angiogenesis can be context-dependent.

The role of GSK3β inhibitors in modulating drug resistance is also complex and appears to be tumor-type specific. In some cancers, GSK3β inhibition can confer resistance to chemotherapy. For example, in colon cancer cells, the GSK3β inhibitor BIO was shown to increase resistance to 5-FU. cjcrcn.orgspandidos-publications.com Similarly, in MCF-7 breast cancer cells, expression of a kinase-dead GSK3β mutant increased resistance to doxorubicin (B1662922) and tamoxifen. nih.gov In contrast, in other contexts, GSK3β inhibition can sensitize cancer cells to treatment. For instance, in p53-null colon carcinomas, inhibiting GSK3β overcomes drug resistance and allows for cell death in response to chemotherapy. aacrjournals.org Furthermore, GSK3β inhibitors like AR-A014418 have been shown to enhance the cytotoxic effects of temozolomide (B1682018) in glioblastoma models and gemcitabine (B846) in pancreatic cancer models. nih.gov

Metabolic Disorders (e.g., Diabetes Models)

GSK3β is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition has been explored as a therapeutic strategy for metabolic disorders like type 2 diabetes. In various rodent models of obesity and diabetes, the administration of GSK3 inhibitors has been shown to improve insulin sensitivity and glucose metabolism. ahajournals.org Genetic reduction of GSK3β levels in mouse models of insulin resistance has been demonstrated to correct diabetes. plos.org For example, in insulin receptor substrate 2-deficient (Irs2-/-) mice, which develop diabetes due to profound β-cell loss, reducing GSK3β levels preserved β-cell mass by increasing proliferation and reducing apoptosis, ultimately preventing the onset of diabetes. plos.org

Specific GSK3β inhibitors have shown efficacy in preclinical diabetes models. For instance, some pyridinone and bisarylmaleimide analogs have been reported to lower plasma glucose in ZDF rat models of type 2 diabetes. thno.org The inhibitor AR-A014418 was tested in a mouse model of insulin-deficient diabetes and was found to prevent the development of learning deficits associated with the condition. nih.gov The use of potent and selective GSK3 inhibitors has been shown to increase glycogen synthase activity and enhance insulin-stimulated glucose transport in vitro. researchgate.net

Inflammatory and Immune System Modulation

GSK3β is a critical regulator of inflammatory responses. researchgate.netnih.gov Inhibition of GSK3β is generally associated with anti-inflammatory effects. In a mouse model of collagen-induced arthritis, the GSK3β inhibitor TDZD-8 was shown to ameliorate disease symptoms, including knee swelling and neuroinflammation, by reducing the production of pro-inflammatory cytokines like IL-1β. mdpi.com Similarly, in models of colitis, GSK3 inhibitors have been shown to attenuate inflammation. mdpi.com

The mechanism of GSK3β's role in inflammation often involves the modulation of key signaling pathways like NF-κB. researchgate.net Inhibition of GSK3β has been shown to suppress the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory mediators. mdpi.com Furthermore, GSK3β inhibition can modulate the function of various immune cells. For example, treatment with GSK3 inhibitors has been shown to promote T-cell motility. frontiersin.org In the context of cancer immunotherapy, GSK3β inhibition has been reported to increase the cytotoxic capacity of CD8+ memory stem T cells against gastric cancer cells in vitro. nih.gov

Application in Other Biological Systems (e.g., Plant Cell Reprogramming)

The influence of GSK3β inhibitors extends beyond animal models to other biological systems, such as plant cell reprogramming. Synthetic small molecule inhibitors of mammalian GSK3β have been found to promote in vitro somatic embryogenesis in various plant species, including crop and forest species. nih.gov In microspore embryogenesis of Brassica napus and Hordeum vulgare, as well as somatic embryogenesis of Quercus suber, these inhibitors increased the production of embryos. nih.gov

The inhibitor TDZD-8 was shown to inhibit GSK-3 activity in plant microspore cultures and increase the expression of genes associated with embryogenesis. nih.gov The mechanism appears to involve the activation of the brassinosteroid (BR) signaling pathway, as the inhibitor was found to mimic the effects of BRs. nih.gov This application highlights the conserved nature of the GSK3 kinase and its pathways across different kingdoms of life.

Methodological Approaches in Preclinical Studies

In Vitro Cellular Assays (e.g., Proliferation, Apoptosis, Differentiation, Functional Assays)

A variety of in vitro cellular assays are employed to characterize the effects of GSK3β inhibitors in preclinical research.

Proliferation Assays: To assess the impact on cell growth, proliferation assays are commonly used. For example, the proliferation of ovarian cancer cell lines (OVCA432 and SKOV3) was evaluated after treatment with novel maleimide-based GSK3β inhibitors. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines, the CCK-8 test was used to show that GSK3β inhibition suppressed proliferation. plos.org

Apoptosis Assays: The induction of programmed cell death is a key endpoint for many anti-cancer agents. Apoptosis is frequently measured using techniques like Annexin V/propidium iodide staining followed by flow cytometry, as demonstrated in studies with neuroblastoma cells treated with the GSK3β inhibitor SB415286. nih.gov The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another common method used to detect DNA fragmentation characteristic of apoptosis, for instance, in liver tissue from mice treated with a GSK3β inhibitor in a model of acute liver failure. springermedizin.deplos.org Western blotting for apoptosis markers such as cleaved PARP and activated caspase-3 is also a standard approach. nih.gov

Differentiation Assays: GSK3β inhibitors are studied for their role in cellular differentiation. For example, in the context of the immune system, the inactivation of GSK3β has been shown to stimulate the differentiation of induced regulatory T cells (iTregs). nih.gov

Functional Assays: A range of functional assays are used to probe the specific biological effects of GSK3β inhibition. These include kinase activity assays, such as the Z'-LYTE kinase assay, to directly measure the inhibitory potency of compounds on the GSK3β enzyme. acs.orgfrontiersin.org In studies of colorectal cancer, immunofluorescence labeling of proteins like γ-tubulin is used to visualize the effects of GSK3β inhibition on mitotic structures like centrosomes. nih.gov To assess cell migration, transwell assays are employed, as seen in studies with NSCLC cells where GSK3β inhibition reduced invasiveness. plos.org In the context of neuroscience research, functional assays of synaptic plasticity, such as long-term depression (LTD), have been used to confirm the target engagement of GSK3β inhibitors in the brain. mit.edu

Table 2: In Vitro Assays Used in Preclinical Studies of GSK3β Inhibitors

| Assay Type | Purpose | Example Application | Reference(s) |

|---|---|---|---|

| Proliferation Assays | |||

| CCK-8 Test | Measure cell viability and proliferation. | Assess the anti-proliferative effect of GSK3β inhibition on NSCLC cells. | plos.org |

| 96-well plate seeding and counting | Determine the effect on cell growth over time. | Screen GSK3β inhibitors against ovarian cancer cell lines. | nih.gov |

| Apoptosis Assays | |||

| Annexin V/Propidium Iodide Staining | Quantify early and late apoptotic cells by flow cytometry. | Measure apoptosis in neuroblastoma cells treated with SB415286. | nih.gov |

| TUNEL Assay | Detect DNA fragmentation in apoptotic cells in tissue sections. | Assess apoptosis in liver tissue in a model of acute liver failure. | springermedizin.deplos.org |

| Western Blot for Cleaved PARP/Caspase-3 | Detect key protein markers of the apoptotic cascade. | Confirm apoptosis induction in ovarian cancer cells by GSK3β inhibitors. | nih.gov |

| Differentiation Assays | |||

| Flow Cytometry for Cell Surface Markers | Analyze changes in cell populations indicating differentiation. | Evaluate the stimulation of iTreg differentiation following GSK3β inactivation. | nih.gov |

| Functional Assays | |||

| Kinase-Glo Luminescent Assay / Z'-LYTE | Directly measure the enzymatic activity of GSK3β and its inhibition. | Determine IC50 values of novel GSK3β inhibitor candidates. | acs.orgfrontiersin.org |

| Transwell Invasion Assay | Measure the invasive capacity of cancer cells. | Show that GSK3β inhibition decreases the invasiveness of NSCLC cells. | plos.org |

| Immunofluorescence Microscopy | Visualize subcellular localization and structures. | Examine the disruption of mitotic spindles and centrosomes in CRC cells. | nih.gov |

| Long-Term Depression (LTD) Assay | Assess synaptic plasticity in brain slices. | Confirm functional inhibition of GSK3β in a mouse model of Fragile X syndrome. | mit.edu |

In Vivo Animal Models

The in vivo efficacy of GSK3beta inhibitors, including compounds structurally related to this compound, has been evaluated in various animal models, particularly in the context of cancer research. These studies often utilize rodent xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models that are predisposed to developing specific types of tumors.

In studies involving xenograft models, the administration of GSK3beta inhibitors has demonstrated a dose-dependent reduction in tumor volume. nih.gov For instance, in models of colon cancer, treatment with GSK3beta inhibitors led to a significant decrease in the size of subcutaneous tumors formed by human colon cancer cells. nih.gov Similarly, in cervical cancer xenograft models, inhibition of GSK3beta suppressed tumor growth. scielo.br The anti-tumor effects of GSK3beta inhibitors have also been observed in models of non-small cell lung cancer (NSCLC), where inhibition of GSK3beta attenuated tumorigenesis. plos.org

Genetically engineered mouse models have also been instrumental in understanding the role of GSK3beta in disease. Mice with a genetic reduction in GSK3β levels have shown improved glucose homeostasis in models of insulin resistance. plos.org In a mouse model of Fragile X syndrome, inhibition of GSK3β was found to rescue certain behavioral and neurological deficits. oup.com These models allow for the investigation of the long-term consequences and systemic effects of GSK3beta inhibition in a more physiologically relevant context. plos.orgoup.com

The following table summarizes representative findings from in vivo studies using GSK3beta inhibitors in various animal models.

| Disease Model | Animal Model | Key Findings |

| Colon Cancer | Rodent Xenograft | Dose-dependent decrease in tumor volume. nih.gov |

| Cervical Cancer | Nude Mice Xenograft | Slower xenograft tumor growth. scielo.br |

| Non-Small Cell Lung Cancer | Xenograft Model | Attenuated tumorigenesis, reduced cell proliferation, and increased apoptosis. plos.org |

| Rhabdomyosarcoma | Patient-Derived Xenograft (PDX) | Investigated for in vivo efficacy. oncotarget.com |

| B-cell Acute Lymphoblastic Leukemia | Patient-Derived Xenograft (PDX) | Substantially reduced leukemia burden and extended overall survival. ashpublications.org |

| Soft Tissue Sarcoma | Xenograft Model | Combination with doxorubicin significantly decreased tumor growth. springermedizin.de |

| Insulin Resistance | Genetically Engineered Mouse (Gsk-3β+/-) | Improved glucose homeostasis and preserved β-cell mass. plos.org |

| Fragile X Syndrome | Genetically Engineered Mouse (Fmr1 KO) | Rescued deficits in hippocampal neurogenesis and learning. oup.com |

Biochemical and Biophysical Characterization

The biochemical and biophysical characterization of GSK3beta inhibitors is crucial for understanding their mechanism of action and for the development of more potent and selective compounds. These studies typically involve in vitro assays to measure the inhibitor's effect on the kinase activity of GSK3beta and binding assays to determine the affinity and mode of interaction between the inhibitor and the enzyme.

Kinase Activity Assays:

Kinase activity assays are fundamental for quantifying the inhibitory potency of a compound. This compound has been shown to inhibit GSK3β with an IC50 value of 64 nM. bertin-bioreagent.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. These assays often measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by GSK3beta. sigmaaldrich.com The amount of phosphorylated substrate is then quantified, often using methods like luminescence or radioactivity. sigmaaldrich.comacs.orgbiorxiv.org For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. acs.orgbiorxiv.org

The selectivity of an inhibitor is a critical parameter, and it is assessed by testing the compound against a panel of other kinases. nih.govacs.org High selectivity is desirable to minimize off-target effects. For instance, some inhibitors have been shown to be highly selective for GSK3β over other kinases like CDK2, PKA, and ERK1. acs.orgthno.org

Binding Assays:

Biophysical techniques are employed to characterize the direct interaction between an inhibitor and the GSK3beta protein. These methods can confirm binding, determine the binding affinity (often expressed as a dissociation constant, Kd), and provide insights into the binding site and mechanism.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics and affinity in real-time. unibo.it Nuclear Magnetic Resonance (NMR) spectroscopy can be used in fragment-based screening to identify compounds that bind to the protein and to map their binding site. nih.govunibo.it X-ray crystallography provides high-resolution structural information of the inhibitor bound to the active site of GSK3beta, revealing the specific molecular interactions, such as hydrogen bonds, that are responsible for the inhibitory activity. thno.org These structural studies have confirmed that many GSK3beta inhibitors bind to the ATP-binding pocket of the enzyme. thno.org

The following table provides a summary of the biochemical and biophysical data for this compound and related compounds.

| Compound | Assay Type | Target | Result |

| This compound | Kinase Activity Assay | GSK3β | IC50 = 64 nM bertin-bioreagent.com |

| This compound | Cell-based Wnt Reporter Assay | Wnt Signaling | EC50 = ~1.25 µM bertin-bioreagent.com |

| Related Pyridinone Analog (17) | Cell-free Enzyme Assay | GSK3β | IC50 = 17.2 nM thno.org |

| Related 1,3,4-Oxadiazole Analog (52) | Kinase Activity Assay | GSK3β | IC50 = 2.3 nM thno.org |

| Related Indolylmaleimide (IM-12) | Binding Assay | GSK3β | IC50 = 53 nM merckmillipore.com |

Future Perspectives and Research Challenges for Gsk3beta Inhibitor Xviii

Elucidating Underexplored Mechanisms of Action and Regulation

A primary challenge in the development of GSK3β inhibitors is the incomplete understanding of their precise mechanisms of action and the complex regulation of the GSK3β enzyme itself. nih.gov GSK3β is a key regulator in numerous signaling pathways, including those related to insulin (B600854), Wnt/β-catenin, and neurotrophic factors. nih.gov Inhibitors are broadly classified based on their mechanism, such as ATP-competitive, non-ATP-competitive, and substrate-competitive inhibitors. frontiersin.orgnih.gov

Future research must move beyond simply blocking the ATP binding site, which is highly conserved across many kinases, often leading to a lack of specificity. nih.gov A deeper investigation into allosteric, non-ATP competitive, and substrate-competitive inhibition is crucial. nih.govfrontiersin.org These alternative mechanisms may offer a more subtle and selective modulation of kinase activity, which is desirable since only aberrant GSK3β activity should be targeted therapeutically. frontiersin.org For instance, the thiadiazolidinone (B1220539) (TDZD) family of inhibitors are non-ATP-competitive, potentially interacting with key cysteine residues in the active site, thereby offering a different mode of action compared to traditional kinase inhibitors. frontiersin.org Elucidating these alternative binding modes and their downstream consequences on signaling networks is a key area for future exploration.

Identifying and Validating Novel Substrates of GSK3β

The functional consequences of GSK3β inhibition are dictated by its diverse range of substrates. While well-known substrates include tau, β-catenin, and glycogen (B147801) synthase, it is widely believed that many more physiologically relevant substrates remain to be discovered. nih.gov The unique substrate specificity of GSK3β, which often requires a pre-phosphorylation event (priming), complicates the identification of new targets. nih.govtau.ac.il

Recent research has begun to identify the specific residues within GSK3β, such as Phe67, Gln89, and Asn95, that are crucial for recognizing and binding its phosphorylated substrates. nih.govtau.ac.il Understanding this common recognition mechanism is vital for predicting and validating new substrates. The identification of novel substrates will be critical for several reasons:

Understanding Disease Pathology: New substrates may link GSK3β to other disease pathways not yet considered.

Predicting Side Effects: Unidentified substrates could be responsible for unexpected off-target effects of GSK3β inhibitors.

Developing Biomarkers: Novel substrates could serve as pharmacodynamic biomarkers to confirm target engagement in clinical trials. patsnap.com

Future efforts will likely leverage advanced proteomics and computational modeling to systematically screen for and validate new GSK3β substrates, providing a more complete picture of its biological functions. nih.govtau.ac.il

Development of Next-Generation Highly Selective and Tissue-Specific Inhibitors

A major hurdle for the clinical translation of GSK3β inhibitors has been the lack of selectivity, leading to off-target effects and potential toxicity. bohrium.comresearchgate.net The high conservation of the ATP-binding pocket among the 518 human protein kinases makes the development of highly selective ATP-competitive inhibitors a significant challenge. acs.org

The development of next-generation inhibitors is focused on several key strategies to improve selectivity:

Isoform Selectivity: Designing inhibitors that can distinguish between the two highly similar GSK3 isoforms, GSK3α and GSK3β, is a growing area of interest. researchgate.netbiorxiv.org

Substrate-Competitive Inhibitors (SCIs): As SCIs target the less-conserved substrate-binding site, they are inherently more selective than ATP-competitive molecules. frontiersin.orgmdpi.com The development of potent, small-molecule SCIs is a promising avenue for future research. nih.govfrontiersin.org

Tissue-Specific Targeting: Advances in drug delivery, such as the use of conjugated peptide technology, could enable the targeted delivery of GSK3 inhibitors to specific tissues, like the brain, thereby minimizing systemic exposure and side effects. researchgate.net This is particularly relevant for treating neurodegenerative diseases. frontiersin.org

One of the most selective inhibitors reported is CHIR-99021, which showed high potency for GSK3β and minimal activity against a panel of other kinases. nih.gov Achieving this level of selectivity across different chemical scaffolds is a primary goal for next-generation drug design.

| Compound | Inhibition Mechanism | Selectivity Profile | Therapeutic Area of Interest |

|---|---|---|---|

| LY2090314 | ATP-Competitive | Highly selective for GSK3α/β over other kinases. selleckchem.com | Cancer patsnap.comnih.govnih.gov |

| Tideglusib | Non-ATP-Competitive (Irreversible) | Targets a region outside the ATP-binding site. patsnap.com | Neurodegenerative Diseases patsnap.comnih.gov |

| 9-ING-41 | ATP-Competitive | Selective for GSK3β over a large panel of other kinases. researchgate.netaacrjournals.org | Cancer patsnap.comaacrjournals.orgspringermedizin.de |

| L807mts | Substrate-Competitive | Highly selective due to its unique mechanism. elsevierpure.com | Neurodegenerative Diseases elsevierpure.com |

Exploration of Combination Therapies in Preclinical Disease Models

Given GSK3β's role as a central node in multiple signaling pathways that regulate cell survival and chemoresistance, combining GSK3β inhibitors with other therapeutic agents is a highly promising strategy, particularly in oncology. aacrjournals.orgnih.gov Inhibition of GSK3β has been shown to suppress survival pathways, such as those mediated by NF-κB, providing a strong rationale for its use in overcoming chemoresistance. aacrjournals.orgnih.gov

Preclinical studies have demonstrated the potential of this approach. For example, the GSK3β inhibitor 9-ING-41 has been shown to significantly enhance the antitumor activity of the chemotherapeutic agent CCNU in patient-derived xenograft (PDX) models of chemoresistant glioblastoma, leading to cures in some models. nih.gov Similarly, LY2090314 is being explored in combination with standard chemotherapies. patsnap.com Future research will involve systematically screening for synergistic combinations of GSK3β inhibitors with a wide range of cytotoxic and targeted therapies across various cancer types. This exploration in relevant preclinical models will be essential to identify the most effective combinations to advance into clinical trials. bohrium.com

| GSK3β Inhibitor | Combination Agent | Disease Model | Key Finding |

|---|---|---|---|

| 9-ING-41 | CCNU (Lomustine) | Glioblastoma (PDX models) | Significantly enhanced antitumor activity and increased overall survival, resulting in cures. nih.gov |

| LY2090314 | Platinum-based chemotherapy | Various Cancers | May improve the efficacy of standard chemotherapy regimens. selleckchem.com |

| Lithium Chloride (LiCl) | WP-1066 (STAT3 inhibitor) | Esophageal Squamous Cell Carcinoma (Xenograft) | Efficiently suppressed tumor growth. nih.gov |

Addressing Potential Off-Target Effects in Complex Biological Systems

A significant challenge for all kinase inhibitors is the potential for off-target effects, which can lead to unexpected toxicities or even contribute to the drug's therapeutic benefit. icr.ac.ukoup.com Because most kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity with other kinases is common. acs.orgoup.com Even highly selective compounds can have unanticipated effects by interacting with non-kinase proteins or by perturbing complex signaling networks in ways that are not immediately obvious. nih.gov

Addressing this challenge requires a multi-pronged approach. Comprehensive kinase profiling, where an inhibitor is screened against a large panel of hundreds of kinases, is a standard and vital step to understand its selectivity landscape. reactionbiology.com However, in vitro screening may not fully recapitulate the inhibitor's behavior in a complex cellular environment. acs.org Therefore, cell-based assays and unbiased systems biology approaches are needed to identify all cellular targets and pathway perturbations. Understanding these off-target effects is critical not only for predicting adverse events but also for potentially repurposing drugs, as seen with multi-kinase inhibitors like Sorafenib, whose therapeutic efficacy is derived from hitting multiple targets. oup.com

Advanced In Vivo Models for Efficacy and Pharmacodynamic Evaluation

The successful translation of GSK3β inhibitors from the laboratory to the clinic depends heavily on the use of robust and predictive in vivo models. aacrjournals.org Simple cell culture and traditional animal models often fail to capture the complexity of human disease. The development and use of more advanced models are critical for evaluating both the efficacy and the pharmacodynamics of new inhibitors.

In oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important. nih.gov These models better retain the genetic and histological characteristics of the original human tumor compared to traditional cell line-derived xenografts, providing a more accurate platform for testing therapeutic response. nih.gov For neurodegenerative disorders like Alzheimer's disease, sophisticated transgenic mouse models that recapitulate key aspects of the human pathology, such as amyloid plaque deposition and tau hyperphosphorylation (e.g., 5XFAD or 3xTg-AD mice), are essential for evaluating the neuroprotective effects of GSK3β inhibitors. frontiersin.orgelsevierpure.com Future research will also incorporate the use of zebrafish models for high-throughput screening and initial in vivo toxicity and efficacy assessments. bioworld.com

| Model Type | Example | Disease Area | Purpose |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | GBM6, GBM12 | Cancer (Glioblastoma) | Testing efficacy of 9-ING-41 in combination with chemotherapy in a chemoresistant setting. nih.gov |

| Transgenic Mouse | 5XFAD, 3xTg-AD | Neurodegeneration (Alzheimer's) | Evaluating cognitive improvement and reduction of pathological hallmarks like amyloid plaques and phosphorylated tau. frontiersin.orgelsevierpure.com |

| Zebrafish Model | AlCl3-induced AD model | Neurodegeneration (Alzheimer's) | Assessing amelioration of dyskinesia and initial anti-AD activity. bioworld.com |

Translational Research Opportunities from Preclinical Findings

The ultimate goal of preclinical research is to generate findings that can be successfully translated into clinical applications. For GSK3β inhibitors, several translational opportunities exist, alongside significant challenges. Preclinical data strongly support the therapeutic potential of GSK3β inhibition in both oncology and neurology. nih.govaacrjournals.org For example, the ability of inhibitors like 9-ING-41 to sensitize resistant tumors to chemotherapy provides a clear path for clinical trials in patients with refractory cancers. aacrjournals.orgnih.gov

However, the translation process has been difficult. For instance, while GSK3β inhibitors showed promise in preclinical Alzheimer's models, clinical trials with agents like Tideglusib have yielded mixed results, highlighting the difficulty in translating cognitive improvements from mouse models to human patients. patsnap.com Key translational challenges include identifying the correct patient populations, developing reliable biomarkers for target engagement and therapeutic response, and establishing an optimal therapeutic window that balances efficacy with potential toxicity from inhibiting a ubiquitous enzyme. patsnap.comnih.gov Future success will depend on closer integration of preclinical and clinical research, using advanced in vivo models to inform rational clinical trial design and biomarker strategies.

Q & A

Q. What experimental approaches are recommended to validate the selectivity of GSK3β Inhibitor XVIII against other kinases?

To assess selectivity, perform kinase profiling assays using a panel of recombinant kinases (e.g., 50 kinases at 1 μM inhibitor concentration). Compare the half-maximal inhibitory concentration (IC50) of GSK3β Inhibitor XVIII (reported as 64 nM for GSK3β) against off-target kinases. For example, ATP-competitive inhibitors like GSK-3 Inhibitor XIII (Ki = 24 nM) require parallel profiling to differentiate selectivity profiles . Include positive controls (e.g., SB415286 for GSK3β) and validate results with cellular assays measuring downstream targets like β-catenin phosphorylation.

Q. How does GSK3β Inhibitor XVIII modulate the Wnt/β-catenin signaling pathway in vitro?

The compound negatively regulates Wnt signaling by inhibiting GSK3β-mediated phosphorylation of β-catenin, preventing its proteasomal degradation. Methodologically, use TOPFlash luciferase reporter assays in HEK293T or β-cell lines to quantify Wnt activity. Treat cells with 1–10 μM inhibitor for 24–48 hours and compare β-catenin stabilization via Western blot. Note that thienopyrimidine derivatives like GSK3β Inhibitor XVIII may exhibit cell-type-dependent efficacy due to variations in pathway crosstalk .

Q. What in vitro assays are optimal for evaluating GSK3β Inhibitor XVIII’s role in β-cell proliferation?

Use primary pancreatic β-cells or INS-1E cell lines under high-glucose conditions (20 mM) to mimic hyperglycemia. Measure proliferation via BrdU incorporation or Ki67 staining after 72-hour treatment with 5–20 μM inhibitor. Pair these assays with qPCR analysis of cyclin D1 and p21 to confirm cell-cycle progression. Include insulin secretion assays to ensure proliferative effects do not compromise functional maturity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on GSK3β Inhibitor XVIII’s neuroprotective effects across different disease models?

Contradictions may arise from model-specific GSK3β isoform dominance or dosing regimens. For example, in HIV-associated neurotoxicity, 10 μM inhibitor reduced neuronal apoptosis by 50% in striatal cultures , while in Alzheimer’s models, lower doses (1–5 μM) synergized with cholinergic drugs like donepezil to enhance BDNF levels . To resolve discrepancies, standardize in vitro models (e.g., primary neurons vs. immortalized lines) and validate with phospho-specific antibodies for GSK3β substrates (e.g., tau, CRMP2).

Q. What strategies are effective for assessing GSK3β Inhibitor XVIII’s combinatorial effects with PI3K/Akt pathway modulators?

Co-administer the inhibitor with PI3K activators (e.g., IGF-1) in neuronal or β-cell models. Measure Akt phosphorylation (Ser473) and GSK3β inactivation (Ser9) via Western blot. In Alzheimer’s trials, combining GSK3β inhibitors with Cerebrolysin (a PI3K/Akt enhancer) increased BDNF serum levels by 30% compared to monotherapy . Use factorial experimental designs to distinguish additive vs. synergistic effects.

Q. Which in vivo models best capture the therapeutic potential of GSK3β Inhibitor XVIII in metabolic and neurodegenerative disorders?

- Metabolic studies : Use streptozotocin-induced diabetic mice or db/db mutants. Administer 10 mg/kg inhibitor intraperitoneally for 4 weeks and monitor β-cell mass via immunohistochemistry .

- Neurodegeneration : Employ APP/PS1 transgenic mice or CVN models. A single 120 µg ICV bolus reduced APP mRNA by 75% at 30 days post-dose in CVN mice . Include behavioral tests (e.g., Morris water maze) to correlate molecular changes with cognitive outcomes.

Data Contradiction and Validation

Q. How should researchers address variability in reported IC50 values for GSK3β Inhibitor XVIII?

Variability may stem from assay conditions (e.g., ATP concentration, enzyme source). Consistently use recombinant human GSK3β and 10 μM ATP in kinase inhibition assays. Compare results to reference inhibitors (e.g., GSK3β Inhibitor XIII, IC50 = 24 nM) under identical conditions. Validate cellular activity by correlating IC50 with β-catenin stabilization EC50 in SW480 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products